molecular formula C16H22N8O2 B2673250 1-(4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)ethanone CAS No. 1203283-64-0

1-(4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)ethanone

Cat. No.: B2673250
CAS No.: 1203283-64-0
M. Wt: 358.406
InChI Key: LSYFXWLAVBRNSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)ethanone is a complex organic compound that features multiple functional groups, including imidazole, morpholine, triazine, and piperazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactionsThe final step often involves the coupling of the piperazine moiety with the ethanone group under controlled conditions, such as using a base like sodium hydroxide in a suitable solvent like methanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: The triazine ring can be reduced to form dihydrotriazines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine and piperazine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring would yield imidazole N-oxides, while reduction of the triazine ring would produce dihydrotriazines.

Scientific Research Applications

1-(4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)ethanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and triazine rings can participate in hydrogen bonding and π-π interactions, while the morpholine and piperazine groups can enhance solubility and bioavailability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)ethanone is unique due to its combination of multiple functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-[4-(4-imidazol-1-yl-6-morpholin-4-yl-1,3,5-triazin-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N8O2/c1-13(25)21-4-6-22(7-5-21)14-18-15(23-8-10-26-11-9-23)20-16(19-14)24-3-2-17-12-24/h2-3,12H,4-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYFXWLAVBRNSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC(=NC(=N2)N3C=CN=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.